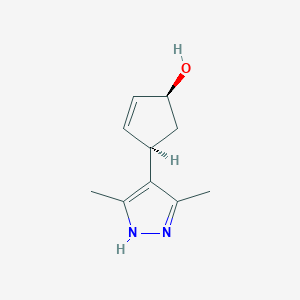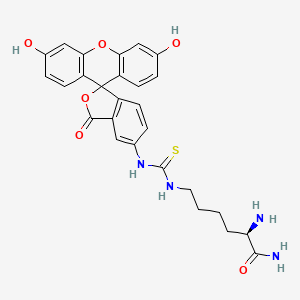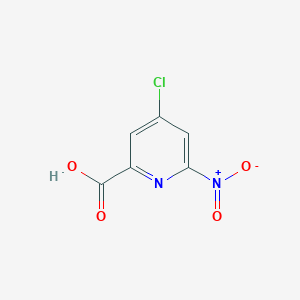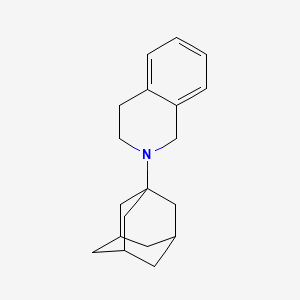
(1S,4R)-4-(3,5-dimethyl-1H-pyrazol-4-yl)cyclopent-2-enol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4R)-4-(3,5-dimethyl-1H-pyrazol-4-yl)cyclopent-2-enol is a synthetic organic compound characterized by a cyclopentene ring substituted with a pyrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-4-(3,5-dimethyl-1H-pyrazol-4-yl)cyclopent-2-enol typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone.
Hydroxylation: The hydroxyl group can be introduced through a selective oxidation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(1S,4R)-4-(3,5-dimethyl-1H-pyrazol-4-yl)cyclopent-2-enol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated cyclopentane derivative.
Substitution: The pyrazole moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products
Oxidation: Formation of cyclopentanone or cyclopentanal derivatives.
Reduction: Formation of cyclopentanol or cyclopentane derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in biological studies.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: Potential use in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of (1S,4R)-4-(3,5-dimethyl-1H-pyrazol-4-yl)cyclopent-2-enol would depend on its specific application. For example:
Pharmacological Activity: The compound may interact with specific molecular targets such as enzymes, receptors, or ion channels, leading to modulation of biological pathways.
Catalytic Activity: The compound may act as a catalyst by providing an active site for chemical reactions, thereby increasing reaction rates.
Comparación Con Compuestos Similares
Similar Compounds
(1S,4R)-4-(3,5-dimethyl-1H-pyrazol-4-yl)cyclopentane: A saturated analog of the compound.
(1S,4R)-4-(3,5-dimethyl-1H-pyrazol-4-yl)cyclopent-2-enone: An oxidized analog of the compound.
(1S,4R)-4-(3,5-dimethyl-1H-pyrazol-4-yl)cyclopent-2-enylamine: A substituted analog of the compound.
Uniqueness
(1S,4R)-4-(3,5-dimethyl-1H-pyrazol-4-yl)cyclopent-2-enol is unique due to its specific combination of a cyclopentene ring and a pyrazole moiety, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H14N2O |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
(1S,4R)-4-(3,5-dimethyl-1H-pyrazol-4-yl)cyclopent-2-en-1-ol |
InChI |
InChI=1S/C10H14N2O/c1-6-10(7(2)12-11-6)8-3-4-9(13)5-8/h3-4,8-9,13H,5H2,1-2H3,(H,11,12)/t8-,9+/m0/s1 |
Clave InChI |
GQAULXNKFCLCAG-DTWKUNHWSA-N |
SMILES isomérico |
CC1=C(C(=NN1)C)[C@@H]2C[C@@H](C=C2)O |
SMILES canónico |
CC1=C(C(=NN1)C)C2CC(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(1R)-2-(Methylamino)-1-(sulfooxy)ethyl]-1,2-benzenediol](/img/structure/B13441039.png)

![(3R,4R,5R,6S)-2-[(Z)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13441045.png)
![N-[(E)-[(3-benzamidophenyl)hydrazinylidene]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B13441053.png)

![3-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13441075.png)




![[(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13S,15R)-8,10,12-triacetyloxy-2,6,15-trihydroxy-3,7,13-trimethyl-9-prop-1-en-2-yl-14-oxatetracyclo[11.1.1.01,5.06,11]pentadecan-9-yl] benzoate](/img/structure/B13441105.png)

